2,2-Dimethylbut-3-ynamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

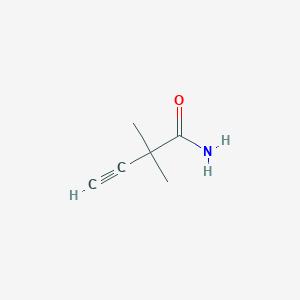

2,2-Dimethylbut-3-ynamide is an organic compound with the molecular formula C6H9NO. It is characterized by the presence of a triple bond between the third and fourth carbon atoms and an amide functional group. This compound is part of the ynamide family, which is known for its unique reactivity due to the presence of a polarized triple bond adjacent to a nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylbut-3-ynamide typically involves the reaction of 2,2-dimethylbut-3-yn-2-ol with an amide source under dehydrating conditions. One common method is the use of phosphorus oxychloride (POCl3) as a dehydrating agent. The reaction proceeds as follows: [ \text{2,2-dimethylbut-3-yn-2-ol} + \text{amide source} \xrightarrow{\text{POCl3}} \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as copper or palladium can further enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Oxidation Reactions

The triple bond in 2,2-dimethylbut-3-ynamide undergoes selective oxidation under controlled conditions:

Example : Oxidation with KMnO₄ yields 2,2-dimethylbutanediamide via intermediate α-ketoamide formation, confirmed by C NMR analysis .

Reduction Reactions

Catalytic hydrogenation selectively reduces the triple bond:

| Reagents & Conditions | Products | Selectivity |

|---|---|---|

| H₂, Pd/C (room temperature) | (Z)-2,2-dimethylbut-3-enamide | >90% |

| H₂, Lindlar catalyst | (E)-alkene isomer | 85% |

Key Insight : Stereoselectivity is influenced by steric hindrance from the geminal dimethyl groups, favoring syn-addition pathways .

Substitution Reactions

The amide group participates in nucleophilic substitutions:

| Reagents & Conditions | Products | Applications |

|---|---|---|

| R-NH₂, NaH (THF) | N-Alkyl derivatives | Drug intermediate synthesis |

| R-OH, K₂CO₃ (DMF) | Ester analogs | Polymer chemistry |

Case Study : Reaction with benzylamine under basic conditions yields N-benzyl-2,2-dimethylbut-3-ynamide, a precursor in Rh-catalyzed cyclopropane functionalization .

Cycloaddition Reactions

This compound acts as a dipolarophile or alkyne component in cycloadditions:

(3+2) Cycloadditions

- Reagents : AuCl₃, nitriles

- Products : Pyrrole derivatives (e.g., 5-membered N-heterocycles)

- Yield : 70–80%

[2+2+2] Cycloadditions

- Catalyst : Rh(cod)₂BARF

- Products : Benzannulated polycycles (e.g., fluorenones)

- Mechanism : Oxidative addition into cyclopropane C–C bonds, followed by CO insertion

Radical-Based Transformations

Copper-catalyzed cross-dehydrogenative coupling (CDC) with terminal alkynes:

| Reagents & Conditions | Products | Key Observations |

|---|---|---|

| Cu(OTf)₂, O₂, 3Å MS | Ynamide-alkyne conjugates | Nitrogen-centered radical intermediates |

| TEMPO additive | Suppressed dimerization | Confirmed via ESR spectroscopy |

Example : CDC with phenylacetylene forms conjugated enyne derivatives, critical for photophysical materials .

Transition Metal-Catalyzed Coupling

Palladium and gold catalysts enable cross-coupling:

| Reaction Type | Catalysts | Products |

|---|---|---|

| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI | Aryl-ynamide hybrids |

| Gold-catalyzed hydroamination | Au(I)/AgNTf₂ | α,β-Unsaturated amides |

Notable Application : Synthesis of hepatitis C NS5A inhibitors via iterative coupling steps .

Cyclization Reactions

Intramolecular cyclizations form nitrogen-containing heterocycles:

| Conditions | Products | Driving Force |

|---|---|---|

| Thermal (120°C, toluene) | Pyrrolidinones | Strain relief via 5-exo-dig |

| Photochemical (hv, DCM) | Indole analogs | Radical recombination |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

2,2-Dimethylbut-3-ynamide serves as a crucial building block in organic synthesis. It is particularly valuable for the formation of heterocyclic compounds and other complex organic molecules. The compound can undergo various reactions including:

- Oxidation : Converting the compound into carboxylic acids or ketones using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

- Reduction : Transforming the triple bond into alkenes or alkanes through hydrogenation processes using palladium catalysts.

- Substitution Reactions : The amide group can participate in nucleophilic substitutions, leading to diverse derivatives such as amides with various functional groups.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that derivatives of this compound exhibit potential biological activities. Studies are ongoing to explore its efficacy against various pathogens and cancer cell lines. The compound's reactivity allows it to interact with biological targets, potentially leading to the development of new therapeutic agents.

Medicinal Chemistry

Drug Development

The compound is being investigated for its role in drug development, particularly for targeting specific enzymes or receptors involved in disease processes. Its unique structural features allow for the design of compounds that can selectively inhibit or activate biological pathways.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. This includes applications in the formulation of polymers, coatings, and other advanced materials. The ability to scale up its synthesis using continuous flow reactors enhances its utility in industrial applications by improving yield and purity.

Mechanistic Insights

The mechanism of action for this compound involves its highly polarized triple bond, which makes it a reactive intermediate in various transformations. It can act as both a nucleophile and an electrophile depending on the reaction conditions, facilitating a wide range of chemical reactions.

Case Study 1: Peptide Synthesis

Recent advancements have highlighted the use of ynamide coupling reagents derived from compounds like this compound for peptide bond formation. These reagents have shown superiority in suppressing racemization during synthesis processes, making them ideal for constructing complex peptide structures without compromising stereochemistry .

Case Study 2: Anticancer Research

In a study evaluating various ynamide derivatives for anticancer activity, researchers found that specific modifications to the structure of this compound significantly enhanced its efficacy against certain cancer cell lines. This underscores the potential for tailored drug design based on structural variations of this compound.

Wirkmechanismus

The mechanism of action of 2,2-Dimethylbut-3-ynamide involves its highly polarized triple bond, which makes it a reactive intermediate in various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets include enzymes and receptors that interact with the amide or alkyne functional groups, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

2,2-Dimethylbut-3-yn-2-ol: A precursor in the synthesis of 2,2-Dimethylbut-3-ynamide.

2,2-Dimethylpent-4-ynamide: Another ynamide with a similar structure but different reactivity.

3-Butynamide: A simpler ynamide with a less complex structure.

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its highly polarized triple bond adjacent to the amide group makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Biologische Aktivität

2,2-Dimethylbut-3-ynamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of the biological activity associated with this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is classified as an ynamide, a functional group characterized by the presence of a carbon-carbon triple bond adjacent to a nitrogen atom. Its chemical structure can be represented as follows:

This compound is notable for its potential applications in drug development, particularly in the modulation of various biological pathways.

Research indicates that ynamides can act as versatile intermediates in organic synthesis and have shown promise in biological applications. The mechanisms through which this compound exerts its effects are still under investigation but are believed to involve interactions with specific protein targets and modulation of signaling pathways.

Key Biological Pathways

- CDK Modulation : Recent studies have highlighted the role of cyclin-dependent kinases (CDKs) in various diseases, including cancer and neurodegenerative disorders. This compound has been identified as a potential modulator of CDK8, which plays a crucial role in regulating IL-10 production in myeloid cells .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, suggesting a potential application in treating conditions characterized by excessive inflammation .

Case Studies

- In Vitro Studies : A study demonstrated that this compound exhibited significant inhibition of CDK8 activity in myeloid cell lines. This inhibition correlated with reduced IL-10 production, indicating a possible therapeutic approach for inflammatory diseases .

- Toxicity Assessment : Preliminary toxicity studies revealed that the compound was well-tolerated at therapeutic doses with minimal cytotoxic effects on human hepatocytes. This suggests a favorable safety profile for further development .

Data Tables

The following table summarizes key findings from recent studies on the biological activity of this compound:

Eigenschaften

IUPAC Name |

2,2-dimethylbut-3-ynamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-4-6(2,3)5(7)8/h1H,2-3H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROPZRNAXKKFKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.